molecular formula C7H5BrClFMg B14882078 2-chloro-4-fluorobenzylmagnesium bromide, 0.25 M in Ether

2-chloro-4-fluorobenzylmagnesium bromide, 0.25 M in Ether

Cat. No.: B14882078
M. Wt: 247.77 g/mol
InChI Key: KLXIMDKJKQTEBP-UHFFFAOYSA-M
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Description

2-chloro-4-fluorobenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It belongs to the class of Grignard reagents, which are pivotal in forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and ability to introduce the 2-chloro-4-fluorobenzyl group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-chloro-4-fluorobenzylmagnesium bromide typically involves the reaction of 2-chloro-4-fluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Reaction:

2-chloro-4-fluorobenzyl bromide+Mg2-chloro-4-fluorobenzylmagnesium bromide\text{2-chloro-4-fluorobenzyl bromide} + \text{Mg} \rightarrow \text{2-chloro-4-fluorobenzylmagnesium bromide} 2-chloro-4-fluorobenzyl bromide+Mg→2-chloro-4-fluorobenzylmagnesium bromide

Conditions:

  • Solvent: Anhydrous ether
  • Temperature: Room temperature to reflux
  • Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

On an industrial scale, the production of 2-chloro-4-fluorobenzylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.

    Solvents: Anhydrous ether, tetrahydrofuran (THF).

    Catalysts: Transition metal catalysts for coupling reactions.

Major Products

    Alcohols: From reactions with aldehydes and ketones.

    Carboxylic Acids: From reactions with carbon dioxide.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-4-fluorobenzylmagnesium bromide is widely used in scientific research due to its versatility:

    Organic Synthesis: Used to introduce the 2-chloro-4-fluorobenzyl group into complex molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Agricultural Chemistry: Involved in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which 2-chloro-4-fluorobenzylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds.

Molecular Targets and Pathways:

    Carbonyl Compounds: The carbonyl carbon is the primary target for nucleophilic addition.

    Halides and Leaving Groups: Targets for nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

    2-chlorobenzylmagnesium Bromide: Similar structure but lacks the fluorine atom, affecting its reactivity and selectivity.

    4-fluorobenzylmagnesium Bromide: Lacks the chlorine atom, which can influence the electronic properties and reactivity.

Uniqueness

2-chloro-4-fluorobenzylmagnesium bromide is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can significantly influence the compound’s reactivity, making it more selective and versatile in various synthetic applications.

Properties

Molecular Formula

C7H5BrClFMg

Molecular Weight

247.77 g/mol

IUPAC Name

magnesium;2-chloro-4-fluoro-1-methanidylbenzene;bromide

InChI

InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

KLXIMDKJKQTEBP-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)Cl.[Mg+2].[Br-]

Origin of Product

United States

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